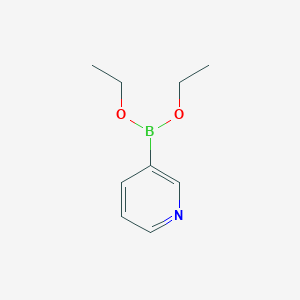

Boronic acid, 3-pyridinyl-, diethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

183158-31-8 |

|---|---|

Molecular Formula |

C9H14BNO2 |

Molecular Weight |

179.03 g/mol |

IUPAC Name |

diethoxy(pyridin-3-yl)borane |

InChI |

InChI=1S/C9H14BNO2/c1-3-12-10(13-4-2)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 |

InChI Key |

FIYNWUOJCBNBCZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=CC=C1)(OCC)OCC |

Origin of Product |

United States |

Halogen Metal Exchange/borylation:this is the Most Traditional and Often the Least Expensive Method. It Typically Involves the Reaction of a Halopyridine E.g., 3 Bromopyridine with a Strong Organometallic Base Like N Butyllithium or a Grignard Reagent at Low Temperatures to Generate a Pyridinyl Metal Intermediate. This Intermediate is then Quenched with a Boron Electrophile, Such As Triisopropyl Borate, Followed by Hydrolysis to Yield the Boronic Acid, Which Can then Be Esterified.

Efficiency: Yields can be high, but the method is highly sensitive to reaction conditions, particularly temperature.

Functional Group Tolerance: This is the major drawback. The highly basic and nucleophilic organolithium or Grignard intermediates are incompatible with a wide range of functional groups, including esters, ketones, nitriles, and acidic protons. nih.gov

Palladium Catalyzed Miyaura Borylation:this Method Has Become a Cornerstone of Modern Organic Synthesis for Its Mild Conditions and Broad Applicability. It Involves the Cross Coupling of a Halopyridine with a Diboron Reagent, Such As Bis Pinacolato Diboron B₂pin₂ , in the Presence of a Palladium Catalyst and a Base.

Efficiency: This route is generally very efficient, providing high yields of the desired boronic ester directly.

Functional Group Tolerance: The key advantage of this method is its exceptional functional group tolerance. The reaction conditions are mild enough to be compatible with most common functional groups, making it the preferred method for complex molecule synthesis. nih.govorganic-chemistry.org

Iridium Catalyzed C H Borylation:this Represents the Most Atom Economical Approach, As It Allows for the Direct Conversion of a C H Bond on the Pyridine Ring into a C B Bond, Avoiding the Need for Pre Functionalized Halopyridines. the Reaction Uses a Diboron Reagent in the Presence of an Iridium Catalyst.

Fundamental Reactivity of Boronate Esters in Organic Media

Boronate esters, such as the diethyl ester of 3-pyridinylboronic acid, are generally considered to be less reactive than their corresponding boronic acids in Suzuki-Miyaura coupling reactions. nih.govresearchgate.net This difference in reactivity stems from the reduced Lewis acidity of the boron center in the ester form. The oxygen lone pairs in the boronic ester conjugate with the vacant p-orbital of the boron atom, which decreases its electrophilicity. researchgate.net

Despite this reduced reactivity, boronate esters offer several advantages over boronic acids, including improved stability and ease of purification. In many synthetic applications, they serve as stable surrogates for the more labile boronic acids. researchgate.net The fundamental step in their participation in cross-coupling reactions is transmetalation, a process that is typically base-activated. The base promotes the formation of a more nucleophilic "ate" complex, which then transfers the organic group (in this case, the 3-pyridinyl moiety) to the palladium catalyst. However, the use of a base can also promote competitive side reactions like protodeboronation. researchgate.net

The reactivity of boronate esters is also influenced by the nature of the esterifying diol or alcohol. While the subject of this article is the diethyl ester, it is worth noting that cyclic esters, such as those derived from pinacol (B44631), are commonly employed due to their high stability. nih.gov However, even these stable esters can undergo hydrolysis to the corresponding boronic acid, which can then be the active species in the catalytic cycle. ed.ac.uk

Stereoelectronic Effects of the 3-Pyridinyl Moiety on Boron Reactivity

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. When attached to the boron atom at the 3-position, the pyridinyl moiety acts as an electron-withdrawing group. This inductive effect increases the partial positive charge on the boron atom, thereby enhancing its Lewis acidity. An increased Lewis acidity makes the boron center more susceptible to nucleophilic attack, which is a prerequisite for the formation of the "ate" complex necessary for transmetalation in Suzuki-Miyaura reactions.

However, this enhanced electrophilicity of the boron atom is a double-edged sword. While it can facilitate the desired cross-coupling reaction, it can also increase the rate of undesired processes, such as hydrolysis and subsequent protodeboronation, particularly under basic conditions.

In certain organoboron compounds containing a nitrogen atom, the potential for an intramolecular dative bond between the nitrogen lone pair and the vacant p-orbital of the boron atom exists. nih.gov For Boronic acid, 3-pyridinyl-, diethyl ester, such an interaction would involve the formation of a five-membered ring. The likelihood of the formation of this N-B dative bond is influenced by several factors, including the solvent and the presence of other coordinating species. nih.gov

The formation of such an intramolecular N-B bond can have a stabilizing effect on the molecule by satisfying the electron deficiency of the boron center. This can, in turn, influence the compound's reactivity and stability towards hydrolysis and protodeboronation. However, the strength of this interaction in the 3-pyridinyl isomer is likely to be weaker compared to the 2-pyridinyl isomer, where the nitrogen is in closer proximity to the boronate group. Studies on related systems suggest that the formation of such dative bonds is a delicate equilibrium influenced by the electronic and steric environment. researchgate.net

Hydrolytic Stability and Protodeboronation Pathways of Pyridinylboronates

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and often detrimental side reaction in processes involving organoboron reagents. wikipedia.org The stability of pyridinylboronates towards this degradation pathway is highly dependent on the position of the nitrogen atom in the ring and the reaction conditions, particularly pH.

The pH of the reaction medium has a profound effect on the speciation of the boronate ester and its subsequent reactivity. ed.ac.ukmanchester.ac.ukresearchgate.netnih.gov In aqueous media, boronate esters can hydrolyze to the corresponding boronic acids. The boronic acid is in equilibrium with its anionic form, the boronate. The position of this equilibrium is dictated by the pKa of the boronic acid and the pH of the solution.

Protodeboronation can proceed through different pathways depending on the pH:

Acid-catalyzed pathway: At low pH, the reaction is catalyzed by acid and involves the electrophilic substitution of the boron group by a proton. wikipedia.orged.ac.uk

Base-catalyzed pathway: At high pH, the formation of the more electron-rich boronate anion facilitates the cleavage of the C-B bond. wikipedia.orged.ac.uk

For heteroaromatic boronic acids containing a basic nitrogen, like the pyridinyl derivatives, the protonation state of the nitrogen also comes into play, further complicating the pH-rate profile. ed.ac.ukmanchester.ac.ukresearchgate.netnih.gov

Research has clearly demonstrated that the isomeric position of the boronate group on the pyridine ring is the most critical factor determining its stability. The 3-pyridinyl boronic acid is significantly more stable towards protodeboronation than the 2-pyridinyl isomer. ed.ac.ukmanchester.ac.ukresearchgate.netnih.gov This is attributed to the fact that the 2-pyridyl isomer can form a zwitterionic intermediate that readily undergoes fragmentation, a pathway not as accessible for the 3-pyridyl isomer. ed.ac.ukmanchester.ac.ukresearchgate.netnih.gov

The following table summarizes the comparative stability of pyridinylboronic acid isomers based on literature data.

| Isomer | Relative Stability to Protodeboronation | Half-life (t1/2) | Conditions |

| 2-pyridyl | Low | ~25-50 seconds | pH 7, 70 °C |

| 3-pyridyl | High | > 1 week | pH 12, 70 °C |

| 4-pyridyl | High | > 1 week | pH 12, 70 °C |

Data sourced from studies on pyridinylboronic acids and is indicative of the expected trend for their esters. ed.ac.ukmanchester.ac.ukresearchgate.netnih.gov

Factors that can mitigate protodeboronation include:

Use of more stable boronate esters: While this article focuses on the diethyl ester, the use of esters derived from diols like N-methyliminodiacetic acid (MIDA) or N-phenyldiethanolamine can enhance stability. researchgate.netresearchgate.net

Careful control of pH: Since both acidic and basic conditions can promote protodeboronation, maintaining a pH where both pathways are minimized can improve the outcome of a reaction. For many simple boronic acids, this is near neutral pH. wikipedia.org

Anhydrous conditions: Performing reactions under strictly anhydrous conditions can prevent the hydrolysis of the boronate ester to the more reactive boronic acid. ed.ac.uk

Efficient catalysis: In cross-coupling reactions, the use of highly active catalyst systems that promote rapid transmetalation can outcompete the slower protodeboronation process. nih.gov

Conversely, factors that can accelerate protodeboronation include:

Presence of water and strong base: This combination facilitates the formation of the reactive boronate anion. ed.ac.uk

Elevated temperatures: Higher temperatures generally increase the rate of all reactions, including protodeboronation.

Self-catalysis: At pH values close to the pKa of the boronic acid, a bimolecular self-catalysis pathway can become significant. ed.ac.ukmanchester.ac.ukresearchgate.netnih.gov

Transmetalation Mechanisms in Catalytic Cycles

Two primary features have been identified as crucial for the successful transfer of the organic fragment from boron to palladium: the generation of an open coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to the boron. nih.gov Both of these factors are intricately linked to the electronic properties of the oxygen atoms within the boronic ester. nih.gov

The presence of the nitrogen atom in the 3-pyridinyl ring introduces a significant electronic feature that can influence the transmetalation process. Pyridine and its derivatives are known to coordinate with transition metals, including palladium. rsc.org In the context of the Suzuki-Miyaura reaction, the Lewis basicity of the pyridinyl nitrogen allows for potential coordination to the palladium center during the catalytic cycle.

This coordination can have several implications. Firstly, it can influence the electronic environment of the palladium catalyst, potentially affecting its reactivity. Secondly, the coordination of the pyridinyl nitrogen can bring the boronic ester into close proximity to the palladium center, which may facilitate the formation of the key Pd-O-B intermediate necessary for transmetalation. Computational studies on related systems have highlighted the importance of such interactions in directing the course of the reaction.

The nature of the ester group in a boronic ester has a profound impact on the rate of transmetalation. nih.gov Kinetic investigations on a variety of boronic esters have demonstrated that both electronic and steric factors of the ester ligands play a crucial role. nih.govresearchgate.net

Electron-rich ester groups, such as those derived from simple aliphatic alcohols like ethanol (B145695) (forming a diethyl ester), have been shown to accelerate the transmetalation step compared to the parent boronic acid. nih.gov For instance, studies on dimethyl boronic esters revealed a significant rate enhancement. nih.gov This acceleration is attributed to a combination of factors, including the electronic effect of the alkoxy groups on the boron atom and the facility with which the pre-transmetalation complex can form. nih.gov

The table below, derived from kinetic studies on analogous arylboronic esters, illustrates the impact of different ester groups on the rate of transmetalation relative to the corresponding boronic acid. While specific data for the diethyl ester of 3-pyridinylboronic acid is not provided, the trend observed for other simple aliphatic esters offers valuable insight.

| Boron Species | Relative Rate of Transmetalation (k_rel) | Reference Compound |

|---|---|---|

| Arylboronic Acid | 1.0 | Arylboronic Acid |

| Dimethyl Arylboronate | ~21 | Arylboronic Acid |

| Diisopropyl Arylboronate | ~1.4 | Arylboronic Acid |

| Ethylene (B1197577) Glycol Arylboronate | ~23 | Arylboronic Acid |

| Catechol Arylboronate | ~4.3 | Arylboronic Acid |

Data extrapolated from studies on analogous arylboronic esters. nih.gov

The data suggests that simple, non-bulky aliphatic esters like dimethyl and ethylene glycol esters significantly accelerate the transmetalation. The diethyl ester is expected to exhibit a similar trend due to the electron-donating nature of the ethoxy groups, which increases the nucleophilicity of the 3-pyridinyl group being transferred.

Conversely, sterically hindered esters, such as the diisopropyl ester, show a much smaller rate enhancement. nih.gov This is because bulky ester groups can impede the formation of the necessary pre-transmetalation intermediate with the palladium complex. nih.gov The diethyl ester ligands are relatively small and are not expected to impose significant steric hindrance, thus allowing for efficient complexation and subsequent transmetalation.

Applications in Organic Synthesis and Advanced Catalysis

Suzuki-Miyaura Cross-Coupling Reactions Utilizing Boronic acid, 3-pyridinyl-, diethyl ester

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon (C-C) bonds. This compound serves as a key nucleophilic partner in these reactions, providing a direct route to introduce the 3-pyridinyl moiety into a variety of molecular scaffolds. This transformation is particularly valued for its functional group tolerance and generally mild reaction conditions. The electron-deficient nature of the pyridine (B92270) ring, however, presents unique challenges, such as a slower rate of transmetalation and a propensity for protodeboronation, which necessitates the use of carefully optimized catalytic systems. nih.gov

The primary application of 3-pyridinylboronic acid diethyl ester in Suzuki-Miyaura coupling is the synthesis of biaryl and heterobiaryl structures. These motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reaction couples the 3-pyridinyl group with various aryl or heteroaryl halides (or pseudohalides), creating a C(sp²)-C(sp²) bond to form 3-arylpyridines or other complex heterobiaryls. These products are often key intermediates or final targets in drug discovery programs. nih.govnih.gov

The versatility of this compound is demonstrated by its ability to couple with a wide range of electrophilic partners. Aryl and heteroaryl bromides are common and effective substrates for this reaction. While aryl chlorides are more challenging coupling partners due to the strength of the C-Cl bond, advancements in catalyst technology have made these more accessible substrates as well. acs.orgnih.gov

The primary limitation stems from the electronic properties of the 3-pyridinylboronate. As an electron-deficient heteroarylboronic ester, it can undergo protodeboronation (cleavage of the C-B bond by a proton source) under basic reaction conditions, which reduces the yield of the desired cross-coupled product. nih.gov Furthermore, the transmetalation step of the catalytic cycle can be sluggish compared to more electron-rich organoboron reagents.

Below is a table representing typical Suzuki-Miyaura coupling reactions involving 3-pyridinylboron reagents with various coupling partners, illustrating the scope of the reaction.

Table 1: Representative Suzuki-Miyaura Reactions with 3-Pyridinylboron Reagents Note: The examples below utilize various forms of 3-pyridinylboron reagents (acid or other esters) but are representative of the expected reactivity for the diethyl ester under optimized conditions.

| 3-Pyridinylboron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 3-Pyridinylboronic acid | 2-Chloro-m-xylene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 77 |

| 3-Pyridinylboronic acid | 5-Chlorobenzoxazole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 91 |

| 3-Pyridinylboronic acid pinacol (B44631) ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest |

| 3-Pyridinylboronic acid | 2,6-Dichloropyridine | Pd(OAc)₂ / Ad₂PnBu | LiOtBu | Dioxane/H₂O | High |

| 3-Pyridinylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / Buchwald Ligand | K₃PO₄ | Dioxane | Good |

Overcoming the inherent challenges of coupling electron-deficient heteroarylboronates has been a major focus of catalyst development. The efficiency of the Suzuki-Miyaura reaction with this compound is highly dependent on the choice of the palladium catalyst and, most critically, the supporting ligand. acs.org

Modern catalytic systems often employ palladium(II) precatalysts like palladium acetate (B1210297) (Pd(OAc)₂) or palladium(0) sources such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The key to high reactivity lies in the use of sterically hindered and electron-rich phosphine (B1218219) ligands. Biaryl monophosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), have proven exceptionally effective. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which facilitates the often rate-limiting oxidative addition step with the aryl halide. Furthermore, their electron-donating ability enhances the rate of reductive elimination to release the final product and regenerate the catalyst. nih.gov

While stereoselectivity is not typically a factor in the coupling of two achiral C(sp²) centers, regioselectivity is a critical consideration when using polyhalogenated substrates. This compound can be used in sequential or site-selective cross-coupling reactions to build complex, polysubstituted heteroaromatics. nih.gov

The regioselectivity of the reaction on a substrate with multiple, identical halogens (e.g., 2,4-dibromopyridine) is governed by the intrinsic electronic properties of the pyridine ring and can be influenced by the catalytic system. For pyridines, the C2 and C4 positions are more electron-deficient (electrophilic) than the C3 position, making them more susceptible to oxidative addition by the palladium catalyst. nih.govacs.org Consequently, in a kinetically controlled reaction, coupling will preferentially occur at these positions. For instance, the reaction of 2,4-dibromopyridine (B189624) with a boronic acid often yields the 2-substituted-4-bromopyridine as the major product. researchgate.net By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control which halogen reacts, allowing for the stepwise and regioselective introduction of the 3-pyridinyl group onto a polyfunctional scaffold. nih.gov

Other Carbon-Carbon Bond Forming Reactions Involving Pyridinylboronates

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or α-keto acid), and an organoboronic acid to form substituted amines, including valuable unnatural α-amino acids. organic-chemistry.orgwikipedia.org

However, the utility of pyridinylboronates in this reaction is severely limited. The reaction mechanism is believed to involve the nucleophilic transfer of the organic group from a boron "ate" complex to an in situ-formed iminium ion. researchgate.net this compound, like its parent boronic acid, is considered an electron-poor organoboron reagent due to the electron-withdrawing nature of the pyridine ring. This diminished nucleophilicity of the 3-pyridinyl group significantly hinders its ability to participate in the key C-C bond-forming step. nih.gov

Research has shown that electron-poor heteroaryl boronic acids, including pyridine-3-ylboronic acid, often fail to provide the desired product under standard Petasis reaction conditions, resulting in either no reaction or very low yields. nih.govorganic-chemistry.org Some studies describe an "unusual behavior" where pyridinylboronic acids may form stable, unreactive complexes with reaction components, effectively halting the catalytic cycle before the final product can be formed. researchgate.net While forcing conditions such as microwave irradiation have been shown to facilitate the reaction for some electron-poor substrates, the 3-pyridinylboronate remains a challenging substrate for this transformation. organic-chemistry.org

Conjugate Additions

One of the powerful carbon-carbon bond-forming reactions in organic synthesis is the conjugate addition, or Michael addition, to α,β-unsaturated carbonyl compounds. Arylboronic acids and their derivatives, including diethyl 3-pyridinylboronate, are effective nucleophilic partners in rhodium-catalyzed 1,4-addition reactions to enones. researchgate.netrug.nl This transformation allows for the direct introduction of the 3-pyridinyl moiety to the β-position of a carbonyl system.

The reaction is typically catalyzed by a rhodium complex featuring a chiral ligand, such as a bisphosphine or a phosphoramidite, which can induce high levels of enantioselectivity. nih.govresearchgate.net The catalytic cycle is generally understood to involve the transmetalation of the 3-pyridinyl group from the boron atom to the rhodium(I) center. The resulting aryl-rhodium species then adds across the carbon-carbon double bond of the enone (carbometalation), followed by protonolysis or hydrolysis to release the final product and regenerate the rhodium catalyst. The presence of a base is often required to facilitate the transmetalation step. researchgate.net

| Reactants | Catalyst System | General Product |

| Diethyl 3-pyridinylboronate | Rh(I) complex (e.g., [Rh(acac)(C₂H₄)₂]) | β-(3-Pyridinyl) substituted ketone |

| α,β-Unsaturated Ketone (Enone) | Chiral Ligand (e.g., DIPHONANE, Phosphoramidite) | |

| Base (e.g., KOH) |

Table 1: General Scheme for Rhodium-Catalyzed Conjugate Addition of Diethyl 3-Pyridinylboronate.

This methodology provides a reliable route to synthetically valuable β-arylated carbonyl compounds, which are precursors to a wide range of more complex molecules.

Carbon-Heteroatom Bond Forming Reactions (e.g., Chan-Lam-Evans Coupling)

The Chan-Lam-Evans (CLE) coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom bonds under remarkably mild conditions. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction facilitates the coupling of arylboronic acids or their esters with compounds containing N-H or O-H bonds, such as amines, amides, and alcohols, to form aryl-amines and aryl-ethers, respectively. wikipedia.orgnrochemistry.com Diethyl 3-pyridinylboronate is an excellent substrate for these transformations. nih.govnih.gov

A significant advantage of the CLE coupling is its operational simplicity; it can often be conducted at room temperature and is open to the atmosphere, using molecular oxygen as the terminal oxidant for the catalytic cycle. wikipedia.orgorganic-chemistry.org The proposed mechanism involves the formation of a copper(II)-aryl complex through transmetalation from the boronic ester. nrochemistry.com This intermediate can then coordinate with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) species forges the desired C-N or C-O bond, releasing the product and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the cycle. wikipedia.orgnrochemistry.com

The use of boronic esters like diethyl 3-pyridinylboronate can be advantageous over the free boronic acids, sometimes leading to improved yields and reactivity, particularly in challenging couplings involving heteroaromatic substrates. acs.org

| Coupling Partner 1 | Coupling Partner 2 (H-X) | Catalyst/Conditions | Product (Ar-X) | Bond Formed |

| Diethyl 3-pyridinylboronate | Amine (R₂NH) | Cu(OAc)₂, Base, Air (O₂) | N-Aryl Amine | C-N |

| Diethyl 3-pyridinylboronate | Alcohol (ROH) | Cu(OAc)₂, Base, Air (O₂) | Aryl Ether | C-O |

| Diethyl 3-pyridinylboronate | Amide (RCONH₂) | Cu(OAc)₂, Base, Air (O₂) | N-Aryl Amide | C-N |

Table 2: Representative Chan-Lam-Evans Coupling Reactions.

Role as a Lewis Acid Catalyst or Precursor in Organic Transformations

The boron atom in boronic acids and their esters is electron-deficient, possessing a vacant p-orbital, which imparts Lewis acidic character. nih.govwikipedia.org This property allows these compounds to act as catalysts by activating Lewis basic functional groups, most notably carbonyls and hydroxyls. nih.govrsc.org Diethyl 3-pyridinylboronate can function either as a direct Lewis acid catalyst or, more commonly, as a precursor that generates the more active 3-pyridinylboronic acid upon in-situ hydrolysis. The Lewis acidity of boronic acids is crucial for their catalytic role in a range of transformations, including esterifications and amide bond formations. nih.govepo.org

Boronic acids have emerged as effective catalysts for the direct esterification of carboxylic acids with alcohols, a fundamental transformation in organic chemistry. scholaris.ca The catalytic cycle is initiated by the reaction between the boronic acid and the carboxylic acid, eliminating a molecule of water to form a key intermediate known as an acyloxyboronic acid (a mixed anhydride). researchgate.netrsc.org

This acyloxyboronic acid intermediate is significantly more electrophilic at the carbonyl carbon than the parent carboxylic acid. rsc.org This heightened reactivity facilitates nucleophilic attack by an alcohol, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate releases the ester product and regenerates the boronic acid catalyst, allowing the cycle to continue. The removal of water, often with molecular sieves, is essential to drive the reaction equilibrium towards the product. researchgate.netrsc.org While the free boronic acid is the active catalyst, the use of diethyl 3-pyridinylboronate as a stable precursor can initiate this cycle in the presence of trace water.

The activation of carboxylic acids via the formation of acyloxyboronic acid intermediates is a general principle that extends beyond esterification. rsc.org This strategy is also central to boronic acid-catalyzed direct amidation reactions, which form amide bonds from carboxylic acids and amines. researchgate.netnih.gov The mechanism mirrors that of esterification, where the activated acyloxyboronic acid is intercepted by an amine nucleophile instead of an alcohol. rsc.org This approach avoids the need for stoichiometric coupling reagents that generate significant waste, positioning boronic acid catalysis as a greener alternative for amide synthesis. researchgate.netrsc.org

In addition to activating carboxylic acids, the Lewis acidic nature of the boron center can, in principle, activate amides themselves. Coordination of the boron atom to the amide's carbonyl oxygen would increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. This mode of activation is a general feature of Lewis acid catalysis and can facilitate various transformations of amides.

Green Chemistry Considerations in Synthetic Applications

The use of diethyl 3-pyridinylboronate and boronic acid derivatives, in general, aligns well with several principles of green chemistry. rsc.org Their growing popularity is due not only to their synthetic versatility but also to their favorable environmental and handling characteristics compared to other classes of organometallic reagents.

Key green chemistry aspects include:

Stability and Low Toxicity : Boronic acids and their esters are typically crystalline solids that are stable to air and moisture, making them easier and safer to handle than many pyrophoric or highly reactive organometallic compounds like organolithiums or Grignards. nih.gov Their toxicity profile is generally lower than that of alternatives such as organostannanes or organozincs. nih.gov

Mild Reaction Conditions : Many transformations employing boronic esters, such as the Chan-Lam coupling, proceed under mild conditions, often at room temperature and open to the air. wikipedia.org This reduces the energy consumption required for heating or for maintaining inert atmospheres.

Catalytic Processes and Atom Economy : The increasing use of boronic acids as catalysts, for example in esterification and amidation, promotes atom economy. rsc.org These catalytic methods circumvent the need for stoichiometric activating agents (like carbodiimides), which generate large amounts of by-product waste. nih.gov

Environmentally Benign Synthesis : The development of synthetic methods in greener solvents is a major goal of green chemistry. While many reactions with boronic esters use organic solvents, progress has been made in performing reactions like the Suzuki-Miyaura coupling in aqueous media. rsc.org Furthermore, solvent-free, mechanochemical methods for the synthesis of boronic esters from boronic acids have been developed, completely eliminating the need for a reaction solvent and further enhancing the green credentials of this class of compounds. rsc.org

The degradation product of boronic acids in biological or environmental systems is boric acid, a naturally occurring and relatively benign compound, which further contributes to their favorable profile. nih.gov

Medicinal Chemistry Research Applications of Boronic Acid, 3 Pyridinyl , Diethyl Ester and Analogues Academic Focus

Design and Synthesis of Boron-Containing Molecular Scaffolds

The design of boron-containing molecular scaffolds, such as those incorporating the 3-pyridinylboronic acid moiety, is a cornerstone of modern medicinal chemistry. The unique electronic properties of the boron atom, particularly its Lewis acidity, allow for the creation of compounds that can engage in specific and often reversible covalent interactions with biological targets. rsc.org The pyridine (B92270) ring, in particular, is a valuable component in drug design, as the nitrogen atom can influence the molecule's solubility, electronic properties, and binding interactions. nbinno.com

The synthesis of pyridinylboronic acids and their esters, including the diethyl ester of 3-pyridinylboronic acid, has been achieved through several strategic approaches. A common and historically significant method involves the reaction of an organometallic reagent with a trialkyl borate (B1201080). arkat-usa.org For 3-pyridinylboronic acid, this often entails a halogen-metal exchange of 3-bromopyridine (B30812) at low temperatures to generate a lithiated or Grignard reagent, which is then quenched with a borate ester like triisopropyl borate. orgsyn.org Advances in this procedure have allowed for reactions at higher temperatures, improving yields and scalability. orgsyn.org

Another prominent method is the palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, which couples a halopyridine with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). arkat-usa.orgnih.gov This approach is widely used for its functional group tolerance and reliability. Furthermore, iridium or rhodium-catalyzed C-H borylation offers a direct route to functionalize the pyridine ring, representing an atom-economical strategy. arkat-usa.org Once the boronic acid is formed, esterification with alcohols such as ethanol (B145695) is a straightforward process to yield the corresponding diethyl ester. A facile method for this involves simply grinding the boronic acid with the desired diol or alcohol, often without the need for a solvent. researchgate.net

These synthetic strategies provide chemists with a versatile toolbox to create a diverse array of boron-containing scaffolds. By modifying the substituents on the pyridine ring or altering the ester group on the boronic acid, researchers can fine-tune the steric and electronic properties of the resulting molecules to optimize their interaction with specific biological targets. nbinno.comnih.gov

Role as a Pharmacophore in Enzyme Inhibition Research

The boronic acid group, particularly when part of a larger molecular scaffold like 3-pyridinylboronic acid, serves as a potent pharmacophore in enzyme inhibition research. nih.gov Its utility stems from the boron atom's ability to form a stable, yet reversible, covalent bond with nucleophilic residues in the active sites of enzymes. nih.gov This interaction mimics the transition state of the enzyme-catalyzed reaction, leading to potent inhibition. rsc.org

Mechanism of Reversible Covalent Binding with Diols and Hydroxyl-Containing Biomolecules

Boronic acids are Lewis acids, meaning they can accept a pair of electrons. nih.gov In aqueous solution, they exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.govacs.org This equilibrium is pH-dependent. nih.gov The key interaction for their biological activity is the reversible formation of covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, which are abundant in biological systems, particularly in saccharides. nih.govacs.org

The reaction involves the condensation of the boronic acid with the diol to form a cyclic boronate ester (a five- or six-membered ring). researchgate.netbath.ac.uk This process is dynamic and reversible, with the stability of the boronate ester influenced by factors such as pH, the pKa of the boronic acid, and the specific structure and stereochemistry of the diol. researchgate.netnih.gov The formation of the tetrahedral boronate ester is often favored and enhances the acidity of the boron center. acs.org This reversible covalent chemistry is fundamental to the role of boronic acids in molecular recognition, sensing, and drug delivery. bath.ac.ukresearchgate.net

Interactions with Active Sites of Enzymes (e.g., Proteasome Inhibitors)

The boronic acid moiety is a highly effective warhead for inhibiting enzymes, most notably proteases. nih.govnih.gov In the case of serine proteases, the boronic acid interacts with the catalytic serine residue in the enzyme's active site. The hydroxyl group of the serine performs a nucleophilic attack on the electron-deficient boron atom, forming a tetrahedral boronate adduct. rsc.orgacs.org This adduct is a stable analogue of the tetrahedral intermediate formed during peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. rsc.org

This mechanism is exemplified by the action of dipeptidyl boronic acid proteasome inhibitors. nih.gov The proteasome, a multi-subunit enzyme complex crucial for protein degradation, has a key N-terminal threonine residue in its active site. nih.govdesy.de The boronic acid warhead of the inhibitor forms a covalent, reversible complex with the hydroxyl group of this threonine residue. nih.gov This interaction is highly specific and leads to potent inhibition of the proteasome's chymotrypsin-like activity, which is critical for its function in protein degradation. desy.deportlandpress.com The high selectivity and low dissociation rates of boronic acids for the proteasome active site contribute to their efficacy as anticancer agents, as seen with the FDA-approved drug Bortezomib (B1684674). nih.govresearchgate.net The crystal structure of bortezomib complexed with the 20S proteasome confirms this binding mode, providing a molecular basis for its inhibitory action and a blueprint for the design of new, more selective inhibitors. desy.de

| Inhibitor Class | Target Enzyme | Key Active Site Residue | Interaction Type |

| Dipeptidyl Boronic Acids | Proteasome | N-terminal Threonine | Reversible Covalent Adduct |

| Peptidyl Boronic Acids | Serine Proteases | Serine | Reversible Covalent Adduct |

| Boronic Acid Analogues | β-Lactamases | Serine, Tyrosine, Lysine | Reversible Covalent Adduct |

Development of Prodrug Strategies and Activation Mechanisms

To enhance the therapeutic index and overcome limitations of boronic acid-containing drugs, prodrug strategies have been developed. Prodrugs are inactive precursors that are converted into the active drug in vivo, ideally at the target site. nih.gov This approach can improve pharmacokinetic properties and reduce off-target toxicity. nih.govtandfonline.com For boronic acids, prodrug design often focuses on masking the reactive boronic acid moiety until it reaches the desired location. nih.gov

Chemically Triggered Release Mechanisms

A prominent strategy for activating boronic acid prodrugs involves leveraging the unique biochemical environment of tumors, particularly their elevated levels of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and peroxynitrite. nih.govtandfonline.com The carbon-boron bond in aryl boronic acids is susceptible to oxidation by these ROS. nih.gov

The activation mechanism involves the oxidation of the C-B bond, which leads to the formation of a phenol (B47542) and harmless boric acid. nih.govnih.gov This conversion effectively unmasks the active drug. This process, sometimes involving a subsequent rearrangement, is significantly faster with peroxynitrite than with hydrogen peroxide. nih.gov This differential reactivity provides a basis for selective drug release in the tumor microenvironment, where ROS levels are considerably higher than in healthy tissues. tandfonline.com For example, a prodrug can be designed where the boronic acid acts as a trigger; its oxidation by tumor-specific H₂O₂ initiates a cascade, such as a 1,6-elimination or lactonization, that releases the active therapeutic agent. rsc.org This ROS-responsive approach has been explored for various anticancer drugs, demonstrating the potential to achieve tumor-specific drug activation and improve therapeutic outcomes. nih.govtandfonline.com Another novel approach involves the photoactivation of boronic acid prodrugs, offering spatiotemporal control over drug release. acs.org

| Triggering Stimulus | Prodrug Moiety | Activation Chemistry | Released Species |

| Reactive Oxygen Species (H₂O₂, ONOO⁻) | Aryl Boronic Acid/Ester | Oxidation of Carbon-Boron Bond | Active Drug + Boric Acid |

| Light (Photoactivation) | Boronic Acid-caged Complex | Photo-oxidation to Phenyl Radical | Active Drug |

| pH Change | Boronate Ester | Hydrolysis of Ester Linkage | Active Drug + Boronic Acid |

Application in Molecular Sensors and Delivery Systems

The unique ability of boronic acids to reversibly bind with diols has been widely exploited in the development of sophisticated molecular sensors and targeted drug delivery systems. acs.orgnih.gov

Boronic acid-based molecular sensors are designed to detect biologically important molecules that contain diol functionalities, most notably saccharides like glucose. nih.govnih.gov These sensors typically consist of a boronic acid recognition element (the receptor) coupled to a reporter molecule, often a fluorophore. nih.govacs.org Upon binding of a diol-containing analyte to the boronic acid, a change in the reporter's signal (e.g., fluorescence intensity or wavelength) occurs, allowing for quantification of the analyte. nih.govrsc.org The reversible nature of the boronic acid-diol interaction allows these sensors to monitor analyte concentrations dynamically. rsc.org This principle has been applied to create a wide range of optical and electrochemical biosensors for detecting everything from monosaccharides to glycoproteins. mdpi.com

In the realm of drug delivery, boronic acids and their esters are used to create "smart" systems that can release their therapeutic payload in response to specific biological stimuli. acs.orgresearchgate.net For instance, delivery systems can be designed to respond to the acidic microenvironment of tumors or areas of inflammation. nih.govbohrium.com A key strategy involves harnessing the interaction between boronic acids and the abundant glycans (which contain diols) present on cell surfaces. pitt.edu Nanoparticles or other drug carriers can be functionalized with boronic acids, which then act as targeting ligands, binding to specific sugar residues like sialic acid that are often overexpressed on cancer cells. acs.orgbohrium.com This interaction facilitates the cellular uptake of the drug carrier, enhancing the delivery of the therapeutic agent to the target cells. pitt.edu This approach not only improves efficacy but also minimizes systemic exposure and associated side effects. nih.gov

Carbohydrate Sensing via Reversible Boronate Ester Formation

The unique ability of boronic acids to form reversible covalent bonds with cis-1,2- or 1,3-diols has positioned them as critical components in the development of synthetic receptors for carbohydrate sensing. nih.govresearchgate.net This interaction leads to the formation of five- or six-membered cyclic boronate esters, a reaction that is particularly efficient in aqueous solutions. researchgate.netresearchgate.net While the subject compound is the diethyl ester of 3-pyridinylboronic acid, it serves as a protected precursor. In application, it is readily hydrolyzed to the active 3-pyridinylboronic acid form, which then participates in diol recognition.

The fundamental principle of sensing relies on a detectable change in the physicochemical properties of the boronic acid-containing molecule upon its binding to a carbohydrate. Phenylboronic acid (PBA) and its derivatives are the most extensively studied scaffolds in this context. nih.govacs.org The binding event alters the boron atom's hybridization from a neutral, trigonal planar sp² state to an anionic, tetrahedral sp³ state. nih.gov This change can modulate various signaling mechanisms, including fluorescence, colorimetry, and electrochemical responses. nih.govmdpi.com

3-Pyridinylboronic acid and its analogues are of particular interest due to the influence of the nitrogen heteroatom in the pyridine ring. This feature can lower the pKa of the boronic acid, enabling it to interact with diols at or near physiological pH, a crucial requirement for in vivo sensing applications. acs.org For instance, 3-pyridinylboronic acid itself exhibits a pKa of 4.4 and can selectively bind to cis-diol compounds at a pH as low as 4.5. acs.org This characteristic is advantageous for creating sensors that can operate in biological fluids without significant pH adjustment. acs.org

Research has focused on integrating these boronic acid moieties into larger molecular frameworks, such as fluorophores, to create responsive probes. The formation of the boronate ester with a target saccharide can alter the electronic properties of the entire system, leading to a "turn-on" or "turn-off" fluorescent signal. nih.govacs.org The selectivity for different carbohydrates can be tuned by modifying the structure of the boronic acid probe, for instance, by creating diboronic acid sensors that can form more stable, bidentate complexes with specific sugars like glucose. nih.govacs.org

| Boronic Acid Analogue | Sensing Mechanism | Target Analyte(s) | Key Research Finding | Reference |

|---|---|---|---|---|

| Phenylboronic Acid (PBA) | Fluorescence, Colorimetry | General Saccharides, Diols | Forms reversible boronate esters with 1,2- or 1,3-diols, causing a shift in boronic acid equilibrium and a change in hydrophilicity. nih.govmdpi.com | nih.govmdpi.com |

| 3-Acrylamidophenylboronic Acid (AAPBA) | Hydrogel Swelling | Glucose | Incorporated into hydrogels that swell or shrink in response to glucose concentration, which can be monitored visually or through fluorescence changes. nih.govmdpi.com | nih.govmdpi.com |

| ortho-Aminomethylphenylboronic Acid | Fluorescence (Turn-on) | Glucose | The intramolecular coordination of the amine to the boron atom lowers the pKa, enabling selective glucose recognition at physiological pH. nih.gov | nih.gov |

| 3-Pyridinylboronic Acid | Electrochemical, Affinity Chromatography | cis-Diol compounds (e.g., nucleosides) | The pyridine nitrogen lowers the pKa, allowing for strong binding and selective enrichment of diols at acidic pH (as low as 4.5). acs.org | acs.org |

Stimuli-Responsive Release Systems

The reversible interaction between boronic acids and diols is a powerful tool for designing "intelligent" or stimuli-responsive systems for controlled drug delivery. nih.gov These systems are engineered to release their therapeutic payload in response to specific biological triggers, most notably changes in glucose concentration or pH. nih.govnih.govmdpi.com Boronic acid, 3-pyridinyl-, diethyl ester, after hydrolysis to its active form, can be integrated as the responsive component in such platforms.

Glucose-responsive systems, particularly relevant for diabetes treatment, often utilize the competitive binding of glucose. nih.gov For example, a drug like insulin (B600854) can be encapsulated within a nanoparticle or hydrogel matrix cross-linked by boronate esters formed between the polymer's boronic acid moieties and a polyol. In a high-glucose environment, the free glucose molecules compete for binding with the boronic acids, leading to the dissociation of the cross-links. This causes the matrix to swell or disassemble, triggering the release of the encapsulated insulin. nih.gov

Similarly, pH-responsive systems leverage the equilibrium of boronic acid/ester formation. nih.govmdpi.com The acidic microenvironment of tumors (pH 6.2-6.9) provides a specific trigger for drug release. researchgate.net Nanoparticles can be assembled using amphiphilic structures held together by pH-sensitive phenylboronic ester linkages. nih.govmdpi.com These nanoparticles remain stable at physiological pH (7.4) but disassemble in the acidic tumor environment due to the cleavage of the boronic ester bonds, releasing the anticancer drug directly at the target site. nih.govmdpi.comresearchgate.net This targeted release mechanism enhances therapeutic efficacy while minimizing systemic toxicity. nih.govmdpi.com

The conversion of the neutral trigonal boronic acid to the anionic tetrahedral boronate upon binding to diols or in response to pH changes also alters the hydrophilicity of the system. nih.gov This change can induce conformational shifts in polymers or the swelling of microgels, providing another mechanism for controlled release. nih.govmdpi.com

| System Type | Responsive Moiety | Stimulus | Released Agent | Mechanism of Release | Reference |

|---|---|---|---|---|---|

| Polymer Micelles | Phenylboronic Acid (PBA) | High Glucose | Insulin | Competitive binding of glucose causes micelles to swell and release insulin. nih.gov | nih.gov |

| Cross-linked Nanoparticles | Phenylboronic Acid (PBA) | Low pH (Acidic) | Paclitaxel (PTX) | Cleavage of boronic ester linkages in the acidic tumor microenvironment leads to nanoparticle disassembly. nih.govmdpi.com | nih.govmdpi.com |

| Hydrogel | 3-Acrylamidophenylboronic Acid (AAPBA) | High Glucose | Payload (general) | Formation of charged boronate esters with glucose causes electrostatic repulsion and swelling of the hydrogel. mdpi.com | mdpi.com |

| Nanoconstructs | Phenylboronic Acid (PBA) | Low pH (Acidic) | Curcumin (CUR) | Release is triggered by the pH-responsive nature of the coordinate interaction between PBA and the 1,3-dicarbonyl group of curcumin. rsc.org | rsc.org |

Building Blocks for Complex Biologically Relevant Molecules

Beyond its role in sensing and responsive systems, 3-pyridinylboronic acid and its esters are invaluable building blocks in synthetic organic and medicinal chemistry. nbinno.comnih.gov Their primary application is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nbinno.comsigmaaldrich.comresearchgate.net This reaction is a cornerstone of modern synthesis, enabling the efficient and selective formation of carbon-carbon bonds to construct complex molecular architectures under mild conditions. nbinno.comresearchgate.net The diethyl ester form of 3-pyridinylboronic acid can serve as a stable, protected precursor that is readily converted to the active boronic acid in situ or in a prior step, making it compatible with a wide range of functional groups required in multi-step syntheses. researchgate.net

The incorporation of the 3-pyridinyl moiety into a molecule is of significant strategic importance in drug design. nbinno.com The pyridine ring is a common heterocycle in pharmaceuticals, and the nitrogen atom can profoundly influence a molecule's properties, including its solubility, electronic character, metabolic stability, and ability to form key binding interactions (e.g., hydrogen bonds) with biological targets like enzymes and receptors. nbinno.com

Consequently, 3-pyridinylboronic acid is frequently used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). nbinno.com It has been employed in the preparation of a diverse array of therapeutically significant compounds, including potent enzyme inhibitors (e.g., kinase inhibitors), receptor antagonists, and other complex drug molecules designed to target specific biological pathways. sigmaaldrich.com Its predictable reactivity and straightforward handling make it an essential tool for medicinal chemists exploring structure-activity relationships and developing novel molecular scaffolds for new therapeutics. nbinno.comsemanticscholar.org

| Reaction Type | Molecule Class Synthesized | Significance | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Enzyme and Kinase Inhibitors | Used to construct core scaffolds of molecules designed to inhibit specific enzymes implicated in disease. sigmaaldrich.com | sigmaaldrich.com |

| Suzuki-Miyaura Coupling | Receptor Antagonists | Enables the synthesis of compounds that block receptor activity, such as adenosine (B11128) A₂A/A₁ receptor antagonists for Parkinson's disease. sigmaaldrich.com | sigmaaldrich.com |

| Suzuki-Miyaura Coupling | Bipyridinyl Derivatives | Serves as a key building block for complex heterocyclic systems used as pharmaceutical intermediates. researchgate.net | researchgate.net |

| Suzuki-Miyaura Coupling | Poly(phenylpyridyl) Chains & Oligopyridyl Foldamers | Used in materials science and supramolecular chemistry to create novel polymers and molecular structures that can mimic biological helices. sigmaaldrich.com | sigmaaldrich.com |

Materials Science Applications Research Involving Boronate Esters

Dynamic Covalent Networks (Vitrimers)

Dynamic covalent networks, or vitrimers, are a class of polymers that bridge the gap between traditional thermosets and thermoplastics. ethz.ch These materials exhibit robust mechanical properties at ambient temperatures, similar to thermosets, but can be reprocessed and reshaped at elevated temperatures, a characteristic of thermoplastics. This behavior is facilitated by the presence of dynamic covalent bonds that can undergo exchange reactions.

Boronate esters are effective cross-linkers in the formation of dynamic covalent networks. The reaction between a boronic acid and a diol forms a reversible boronate ester linkage, which can serve as a cross-linking point in a polymer network. nih.gov While specific studies on Boronic acid, 3-pyridinyl-, diethyl ester are not extensively documented in this context, the general principle involves mixing a polymer containing boronic acid functionalities with a polymer containing diol groups. researchgate.net The resulting boronate ester cross-links provide the network with its structural integrity.

The efficiency and stability of the cross-linking are dependent on several factors, including the molecular structure of the boronic acid and diol pairing, the concentration of the polymers, and the ratio of boronic acid to diol moieties. nih.gov The presence of the 3-pyridinyl group in the specified boronic acid ester could introduce additional functionalities, such as specific interactions or responsiveness, to the resulting network.

| Parameter | Influence on Cross-Linking | Reference |

| Boronic Acid/Diol Structure | Affects the stability and formation kinetics of the boronate ester bond. | nih.gov |

| Polymer Concentration | Higher concentrations generally lead to denser networks. | nih.gov |

| Boronic Acid:Diol Ratio | The stoichiometry of the reacting groups influences the degree of cross-linking and material properties. | nih.gov |

This dynamic exchange allows the material to relax stress and flow like a viscous liquid at high temperatures, while behaving as a solid at lower temperatures. The rate of these exchange reactions dictates the material's reprocessing and self-healing capabilities. While direct data for networks cross-linked with this compound is not available, the fundamental principles of boronate ester transesterification would be expected to apply.

Stimuli-Responsive Hydrogels

Stimuli-responsive hydrogels are three-dimensional polymer networks that can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or the presence of specific molecules. mdpi.com Boronate esters are valuable components in the design of such "intelligent" materials.

The dynamic nature of boronate ester bonds is highly advantageous for creating self-healing and adaptable hydrogels. mdpi.comrsc.org If a hydrogel cross-linked with boronate esters is damaged, the reversible nature of the bonds allows for their reformation across the fractured interface, leading to the restoration of the material's integrity. rsc.orgresearchgate.net This self-healing can occur autonomously at room temperature or be accelerated by external triggers.

These adaptable systems can also exhibit injectability and malleability, properties that are highly desirable in biomedical applications. nih.govresearchgate.net The ability of the network to rearrange its cross-links under shear stress allows the material to be injected through a syringe and then reform into a stable gel.

| Property | Enabling Mechanism | Potential Application | Reference |

| Self-Healing | Reversible formation of boronate ester cross-links. | "Smart" wound dressings, soft robotics. | rsc.orgresearchgate.net |

| Injectability | Shear-thinning behavior due to dynamic bond exchange. | Drug delivery, tissue engineering. | nih.govresearchgate.net |

| Malleability | Stress relaxation via transesterification of boronate esters. | Moldable tissue scaffolds, adaptive materials. | nih.gov |

Boronate ester linkages exhibit a strong dependence on pH, making them excellent candidates for creating pH-responsive hydrogels. mdpi.com The stability of the boronate ester bond is significantly influenced by the surrounding pH. mdpi.com Generally, boronate esters are more stable in neutral to alkaline conditions and tend to dissociate in acidic environments. mdpi.com This property can be harnessed to trigger changes in the hydrogel's properties, such as swelling or degradation, in response to a change in pH. nih.gov

| pH Condition | Effect on Boronate Ester | Resulting Hydrogel Property | Reference |

| Acidic (low pH) | Increased dissociation of the ester linkage. | Swelling, degradation, or dissolution of the hydrogel. | mdpi.comnih.gov |

| Neutral to Alkaline (high pH) | Increased stability of the ester linkage. | Formation and maintenance of a stable hydrogel network. | mdpi.comnih.gov |

Advanced Spectroscopic and Computational Methodologies in Pyridinylboronate Research

In Situ Spectroscopic Studies (e.g., NMR, UV) for Reaction Monitoring and Mechanistic Elucidation

In situ spectroscopic techniques are indispensable tools for monitoring the progress of chemical reactions in real-time and for unraveling complex reaction mechanisms involving pyridinylboronates. Techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy allow researchers to observe the formation of intermediates, track the consumption of reactants, and determine the kinetics of a reaction without the need for isolating transient species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy is a powerful method for characterizing the structure and dynamics of molecules in solution. nih.gov For reactions involving diethyl 3-pyridinylboronate, ¹H and ¹¹B NMR are particularly informative. Changes in the chemical shifts and signal intensities of the protons on the pyridine (B92270) ring and the ethyl groups of the boronate ester can be monitored over time to follow the course of a reaction. Furthermore, ¹¹B NMR provides direct information about the coordination environment of the boron atom, which is crucial for understanding reaction intermediates and products. For instance, a shift in the ¹¹B resonance can indicate the transformation of the trigonal planar boronic ester to a tetrahedral boronate complex, a key step in many cross-coupling reactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is another valuable tool for reaction monitoring, especially when the reactants, intermediates, or products have distinct chromophores. The pyridine ring in diethyl 3-pyridinylboronate absorbs in the UV region. Any modification to the electronic structure of the pyridine ring during a reaction, such as its participation in a catalytic cycle, will lead to changes in the UV-Vis spectrum. These changes can be used to quantify the rate of reaction and to detect the presence of short-lived intermediates that might not be observable by other techniques. researchgate.net

The data obtained from these in situ studies can be used to construct detailed reaction profiles, providing empirical evidence for proposed mechanistic pathways.

Computational Chemistry (DFT) for Elucidating Reaction Mechanisms and Stability

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool in chemical research. DFT calculations can provide detailed insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings and guiding the design of new reactions and catalysts. nih.govmdpi.com

Transition State Analysis and Energy Profiles

A key application of DFT is the calculation of reaction energy profiles, which map the energy of a system as it progresses from reactants to products. This involves locating and characterizing the geometries and energies of stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. nih.govyoutube.comresearchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -20.5 |

Note: This table represents a hypothetical energy profile for a single elementary step in a reaction involving diethyl 3-pyridinylboronate, as might be determined by DFT calculations.

Prediction of Reactivity and Selectivity

DFT calculations can also be used to predict the reactivity and selectivity of chemical reactions. chem8.org By comparing the activation energies of competing reaction pathways, it is possible to predict which product will be formed preferentially. For instance, in reactions where diethyl 3-pyridinylboronate can react at different sites, DFT can help determine the most likely site of reaction by calculating the energies of the corresponding transition states.

Furthermore, DFT can be used to understand the role of ligands and solvents on the outcome of a reaction. By modeling the reaction in the presence of different ligands or in various solvent environments, computational chemists can predict how these factors will influence the reaction's kinetics and thermodynamics, thereby guiding the optimization of reaction conditions. The electronic effects and favorable orbital overlap, as revealed by DFT, play a crucial role in determining reactivity and regioselectivity. chem8.org

Structural Characterization of Pyridinylboronates and Their Complexes

The three-dimensional structure of pyridinylboronates and their metal complexes is fundamental to understanding their chemical behavior. X-ray crystallography is the most definitive method for determining the solid-state structure of molecules, providing precise information about bond lengths, bond angles, and intermolecular interactions.

The structural characterization of complexes containing pyridinylboronate ligands reveals how they coordinate to metal centers. nih.govresearchgate.net This information is vital for understanding the mechanism of catalytic reactions where these compounds are used as reagents. For example, the crystal structure of a palladium complex containing a 3-pyridinylboronate ligand can provide direct evidence for the geometry of the transmetalation step in a Suzuki-Miyaura coupling.

In the absence of single crystals suitable for X-ray diffraction, other spectroscopic techniques, in conjunction with computational modeling, can provide valuable structural information. For instance, NMR spectroscopy can be used to determine the connectivity of atoms in a molecule, and techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of different protons, which can help to elucidate the solution-state conformation of the molecule.

Future Research Directions and Concluding Remarks

Emerging Trends in Pyridinylboronate Chemistry

The chemistry of pyridinylboronates is witnessing several key trends that are shaping its future trajectory. A significant emerging area is the development of novel fluorinated organoboron compounds. The incorporation of fluorine atoms into pyridine (B92270) rings can dramatically alter the molecule's properties, enhancing metabolic stability and lipophilicity, which is highly desirable in pharmaceutical development. nih.gov Recent methods have focused on the regioselective introduction of fluorinated groups, such as the difluoromethyl group, into pyridine rings, creating potential new candidates for drugs and agrochemicals. eurekalert.org

Another prominent trend is the expanding role of pyridinylboronates in materials science. Boron complexes that incorporate π-expanded pyridine ligands are being investigated as organic fluorochromes. acs.org These materials show promise for applications in optoelectronics due to their unique photoluminescent properties, including high fluorescence quantum yields and emissive characteristics in the solid state. acs.org Furthermore, the inherent properties of organic compounds with heteroatoms and conjugated π-electron systems, like pyridinylboronates, make them candidates for the development of advanced corrosion inhibitors. rsc.org

In medicinal chemistry, the focus extends beyond simple structural scaffolds. Pyridine-fused heterocyclic derivatives are being extensively studied for their therapeutic potential, particularly as anticancer agents. nih.gov The versatility of the pyridine nucleus allows for the synthesis of large libraries of compounds for screening against various diseases, including malaria, diabetes, and Alzheimer's disease. bcrcp.ac.in

Potential for Novel Synthetic Methodologies

While established methods for synthesizing pyridinylboronic acids and esters exist, there is a continuous drive toward developing more efficient, selective, and sustainable synthetic methodologies. arkat-usa.orgumich.edu Traditional routes such as halogen-metal exchange followed by borylation remain valuable for large-scale preparations due to low cost and reliability. arkat-usa.orgnih.gov However, these methods often require harsh conditions and may have limited functional group tolerance.

Future research is increasingly focused on transition-metal-catalyzed C-H and C-F bond activation for direct borylation. arkat-usa.orgresearchgate.net Iridium- and rhodium-catalyzed C-H borylation represents a particularly attractive, atom-economical approach for preparing heteroaryl boronates directly from the parent heterocycle. nih.govresearchgate.net Similarly, the selective monodefluoroborylation of polyfluoroarenes is an emerging strategy to create valuable boron-containing fluorinated pyridines. nih.gov

Another promising avenue is the development of late-stage functionalization techniques. These methods allow for the introduction of the boronate group into a complex, pyridine-containing molecule at a late step in the synthesis. This approach is highly valuable in drug discovery, as it enables the rapid diversification of lead compounds without the need for de novo synthesis. eurekalert.org The development of flow chemistry processes for boronic acid synthesis also represents a modern approach that can offer improved safety, scalability, and efficiency over traditional batch methods. nih.gov

Untapped Research Avenues in Advanced Materials and Biological Applications

Beyond current applications, pyridinylboronates hold potential in several untapped or underexplored research areas. One such area is the development of "smart" materials, particularly stimuli-responsive hydrogels. Boronate esters can form dynamic covalent bonds with diols, leading to self-healing, injectable, and pH-responsive hydrogels. nih.govnih.gov While this chemistry is established, designing stable pyridinylboronate-based hydrogels that operate at physiological pH remains a challenge but offers significant opportunities for biomedical applications like drug delivery and 3D cell culture. nih.govnih.gov

The field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, presents another frontier. rsc.org The unique reactivity of boronic esters could potentially be harnessed for in vivo applications, although significant challenges related to stability and selective reactivity in the biological environment need to be addressed. rsc.org

In materials science, the design of novel boron-based ligands for creating complexes with unique optical or electronic properties is a vast field of exploration. The synthesis of boron difluoride complexes with π-expanded pyridine ligands is just one example, suggesting a broader potential for creating new dyes, sensors, and electronic components. acs.org The ability to fine-tune the electronic properties of the pyridine ring through substitution offers a powerful tool for designing materials with tailored characteristics.

Challenges and Opportunities in the Field of Pyridinylboronates

The advancement of pyridinylboronate chemistry is not without its hurdles. A primary challenge, especially for 2-pyridinylboronates, is their inherent instability and tendency to undergo protodeboronation (cleavage of the C–B bond). researchgate.netresearchgate.net This lability can complicate their synthesis, purification, and use in subsequent reactions like the Suzuki-Miyaura cross-coupling. researchgate.net However, this challenge presents an opportunity for the development of more robust protecting groups or ester frameworks (e.g., pinacol (B44631) esters) that enhance stability while maintaining reactivity. nih.govcdnsciencepub.com

Another significant challenge is achieving high regioselectivity in the direct functionalization of the pyridine ring, which is often difficult due to the electronic nature of the heterocycle. eurekalert.org Overcoming this requires the design of sophisticated catalytic systems. The opportunity here lies in discovering new catalysts and reaction conditions that provide precise control over which C-H or C-X bond is functionalized, thereby opening access to novel isomers and molecular architectures. eurekalert.orgresearchgate.net

The table below summarizes key challenges and the corresponding opportunities they present for future research.

| Challenge | Opportunity |

| Instability and Protodeboronation: The C–B bond in pyridinylboronates, especially at the 2-position, can be labile, leading to low yields and purification difficulties. researchgate.netresearchgate.net | Development of Stabilizing Esters: Designing and utilizing more stable boronic esters (e.g., pinacol, MIDA) can mitigate decomposition and improve handling and reaction efficiency. nih.gov |

| Regioselectivity in Synthesis: Achieving precise control over the position of borylation on the pyridine ring during direct C-H functionalization is difficult. eurekalert.org | Advanced Catalyst Design: Creating novel transition-metal catalysts (e.g., Iridium, Rhodium) that can direct borylation to a specific, desired position on the ring. researchgate.net |

| Reaction Conditions: Many traditional synthetic methods require harsh reagents (e.g., strong bases, cryogenic temperatures), limiting functional group compatibility. nih.gov | Milder Synthetic Methodologies: Exploring and optimizing catalytic C-H/C-F activation and flow chemistry methods that operate under milder conditions, enhancing substrate scope. arkat-usa.orgnih.gov |

| Biocompatibility and Stability: For biological applications, boronate esters must be stable and functional at physiological pH (~7.4), which is often challenging to achieve. nih.govnih.gov | Novel Molecular Design for Biomedicine: Engineering pyridinylboronate systems that form stable dynamic covalent networks at neutral pH for applications in drug delivery and tissue engineering. nih.gov |

Q & A

Q. What are the optimal synthetic conditions for preparing boronic acid, 3-pyridinyl-, diethyl ester, and how does molecular weight influence its stability?

The synthesis requires strict inert conditions due to the air sensitivity of intermediates. Miyaura borylation under argon at 100°C is critical to prevent oxidation . Post-synthesis, the stability of the boronic ester is influenced by molecular weight; lower molecular weight polymers (e.g., dopamine-terminated polymers) exhibit reduced binding constants compared to free dopamine, as shown by fluorescence spectroscopy using Alizarin Red S (ARS) competitive assays . TLC monitoring (1:4 EtOAc:hexanes eluent) and HPLC-grade solvents ensure purity .

Q. How does pH affect the stability and binding affinity of 3-pyridinylboronic acid diethyl ester in aqueous environments?

The boronic ester’s stability is pH-dependent, with lower binding constants observed in acidic conditions (pH 4.5–5.0). This is attributed to the equilibrium between tetrahedral boronate anions and trigonal boronic acids. Fluorescence spectroscopy coupled with the Benesi-Hildebrand method reveals a 10-fold decrease in binding constants (Keq) at pH 4.5 compared to neutral conditions . For applications requiring stability (e.g., lysosome-targeted drug delivery), pH optimization is critical to prevent premature ester hydrolysis .

Q. What methodologies are recommended for characterizing boronic esters, and what pitfalls exist in mass spectrometry analysis?

Free boronic acids often undergo dehydrative cyclization to boroxines during mass spectrometry, complicating data interpretation. Derivatization to cyclic boronic esters (e.g., using diols or sugars) suppresses boroxine formation, enabling reliable MALDI-MS analysis . For sequencing peptide-boronic acid conjugates, arginine-specific labeling with 2,3-butanedione (BD) and phenylboronic acid (PBA) improves detection .

Advanced Research Questions

Q. How can dynamic covalent chemistry be leveraged to design stimuli-responsive polymers using 3-pyridinylboronic acid diethyl ester?

Boronic esters form reversible bonds with diols, enabling dynamic polymer networks. RAFT polymerization of boronic acid-containing monomers (e.g., 4-pinacolatoborylstyrene) yields precursors for amphiphilic block copolymers. Cross-linking with multifunctional diols (e.g., 1,2/1,3-diols) creates self-healing hydrogels or micelles, which dissociate under competitive diol exchange . Applications include pH-responsive drug carriers for targeted release in acidic organelles .

Q. What strategies resolve contradictions in boronic ester formation kinetics between experimental and theoretical models?

Traditional assumptions that boronic ester formation is optimal above the boronic acid’s pKa (tetrahedral anion dominance) are challenged by studies showing high affinity for catechols at pH ~4. This discrepancy arises from the diol’s pKa; catechols (low pKa) form stable esters under mildly acidic conditions, while ethylene glycols require pH >5. The pH depression method (measuring acidity changes upon esterification) reconciles these differences by accounting for diol-specific equilibria .

Q. How do boronic esters enhance the specificity of cancer-targeting drug conjugates?

Surface-functionalized polyplexes with ortho-aminomethylphenylboronic acid groups bind glycocalyx components (e.g., sialic acid) via boronic ester formation, enabling receptor-mediated uptake in cancer cells. Competitive binding assays show that glucose in the medium reduces uptake efficiency, highlighting the need for optimized glycosylation patterns on carriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.